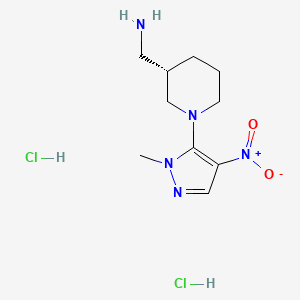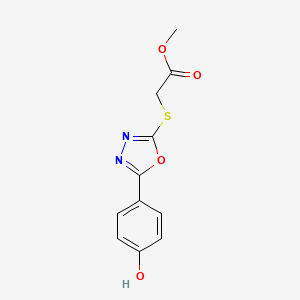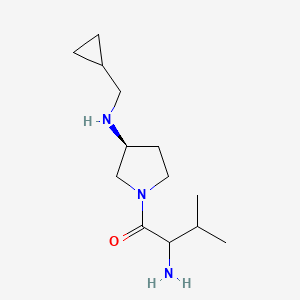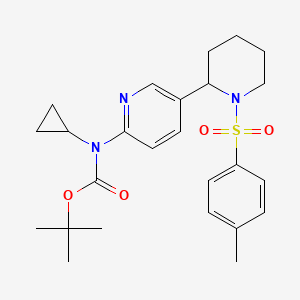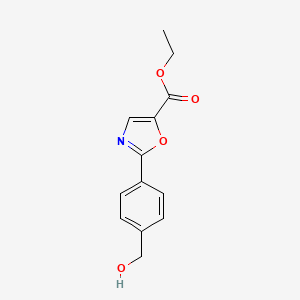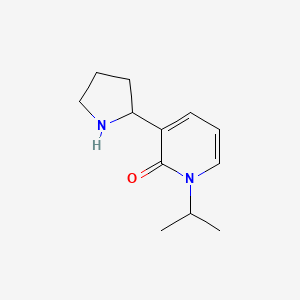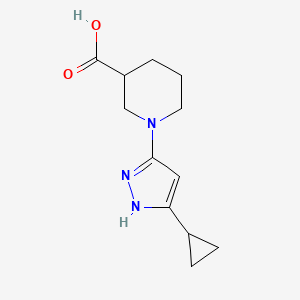
1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(5-cyclopropyl-1H-pyrazol-3-yl)pipéridine-3-carboxylique est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de ses propriétés structurelles uniques et de ses applications potentielles. Ce composé présente un cycle pyrazole fusionné à un cycle pipéridine, tous deux connus pour leurs rôles importants en chimie médicinale et en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide 1-(5-cyclopropyl-1H-pyrazol-3-yl)pipéridine-3-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, le cycle pyrazole peut être synthétisé par réaction d'hydrazines avec des 1,3-dicétones, suivie de l'introduction du groupe cyclopropyle. Le cycle pipéridine est ensuite fusionné au cycle pyrazole par une série de réactions de condensation.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour assurer un rendement élevé et une pureté élevée. Cela inclut souvent l'utilisation de catalyseurs et de conditions de réaction spécifiques pour faciliter les processus de cyclisation et de condensation. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut encore améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 1-(5-cyclopropyl-1H-pyrazol-3-yl)pipéridine-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir les cétones ou les aldéhydes dans le composé en alcools.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans les cycles pyrazole ou pipéridine.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Réactifs halogénés en présence d'une base comme l'hydrure de sodium.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
L'acide 1-(5-cyclopropyl-1H-pyrazol-3-yl)pipéridine-3-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans diverses réactions organiques.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et de la liaison aux récepteurs.
Industrie : Utilisé dans la synthèse de produits agrochimiques et d'autres composés d'intérêt industriel.
Mécanisme d'action
Le mécanisme par lequel l'acide 1-(5-cyclopropyl-1H-pyrazol-3-yl)pipéridine-3-carboxylique exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrazole peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Le cycle pipéridine peut améliorer l'affinité de liaison et la spécificité du composé. Ces interactions peuvent influencer diverses voies biochimiques, conduisant aux effets thérapeutiques ou industriels souhaités.
Composés similaires :
1-(3-Méthyl-1-phényl-5-pyrazolyl)pipérazine : Utilisé comme intermédiaire dans la synthèse d'inhibiteurs de la dipeptidyl peptidase-4.
Acide 5-méthyl-1H-pyrazole-3-carboxylique : Un intermédiaire important en synthèse organique.
(5-Cyclopropyl-2-méthyl-pyrazol-3-yl)méthanol :
Unicité : L'acide 1-(5-cyclopropyl-1H-pyrazol-3-yl)pipéridine-3-carboxylique se distingue par sa combinaison unique des cycles pyrazole et pipéridine, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Applications De Recherche Scientifique
1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism by which 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
5-Methyl-1H-pyrazole-3-carboxylic acid: An important intermediate in organic synthesis.
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol:
Uniqueness: 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid stands out due to its unique combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c16-12(17)9-2-1-5-15(7-9)11-6-10(13-14-11)8-3-4-8/h6,8-9H,1-5,7H2,(H,13,14)(H,16,17) |
Clé InChI |
BMRLHPZFHRBRCM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NNC(=C2)C3CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11797204.png)
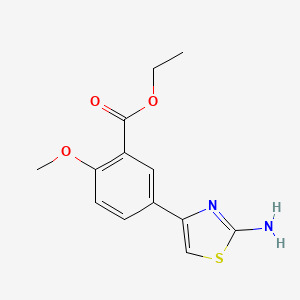
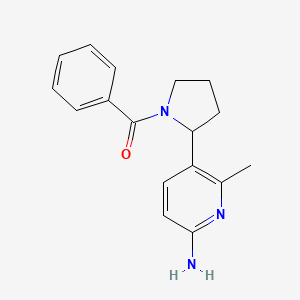
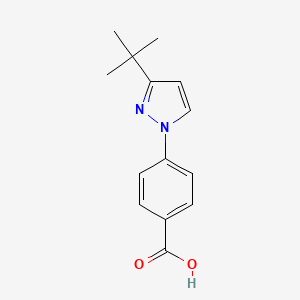
![4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)
